O,S-Diethyl ethylphosphonothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

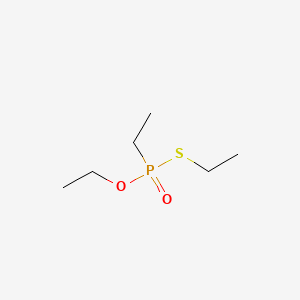

O,S-Diethyl ethylphosphonothioate: is an organophosphorus compound with the molecular formula C_6H_15O_2PS . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both ethyl and phosphonothioate groups, making it a versatile chemical with unique properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O,S-Diethyl ethylphosphonothioate typically involves the reaction of diethyl phosphite with ethyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions: O,S-Diethyl ethylphosphonothioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonates and sulfonates.

Reduction: Reduction reactions can lead to the formation of phosphonothioates with different substituents.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Phosphonates and sulfonates.

Reduction: Various phosphonothioates.

Substitution: Alkyl or aryl-substituted phosphonothioates.

科学的研究の応用

O,S-Diethyl ethylphosphonothioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

作用機序

The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

類似化合物との比較

- O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate

- O,S-Diethyl methylphosphonothioate

- O-Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate

Comparison: O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it suitable for specific applications in research and industry. For example, O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate is known for its use as a chemical warfare agent, whereas this compound is primarily used in scientific research and industrial applications .

生物活性

O,S-Diethyl ethylphosphonothioate, also known as O,S-Diethyl methylphosphonothioate, is an organophosphorus compound with significant biological activity, primarily recognized for its role as a cholinesterase inhibitor. This article explores its biological mechanisms, potential therapeutic applications, and associated toxicological implications.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₃O₂PS

- Molecular Weight : 168.19 g/mol

- CAS Number : 2511-10-6

- Physical State : Liquid

- Density : 1.094 g/mL at 25 °C

The compound features a phosphorus atom bonded to two ethyl groups and a thioether linkage, which enhances its reactivity and biological activity compared to other organophosphate derivatives .

This compound primarily functions as a cholinesterase inhibitor . Cholinesterase enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter that plays a vital role in nerve signal transmission. By inhibiting these enzymes, the compound leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors. This mechanism can disrupt normal neurotransmission and is associated with both therapeutic effects and toxicological risks.

Enzyme Inhibition

The inhibition of cholinesterase can be quantified through various studies that measure the rate of enzyme activity before and after exposure to the compound. For instance, studies have shown that this compound exhibits a potent inhibitory effect on acetylcholinesterase (AChE) activity, leading to significant alterations in cholinergic signaling pathways .

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications beyond its use as a pesticide. Its ability to inhibit DNA polymerase suggests possible anticancer properties by affecting DNA synthesis . Furthermore, its role in modulating cholinergic activity could be explored for treating conditions like myasthenia gravis or Alzheimer's disease.

Toxicological Implications

The compound's high toxicity is a significant concern. As an organophosphate, it poses risks similar to those associated with chemical warfare agents like VX. Acute exposure can lead to cholinergic crisis characterized by symptoms such as respiratory failure, convulsions, and potentially death due to respiratory paralysis .

Case Studies

- Acute Exposure Studies : Research involving animal models has demonstrated that topical application of this compound results in rapid onset of toxicity, with significant decreases in cholinesterase levels observed within minutes post-exposure .

- Decontamination Efficacy : Studies on decontamination methods following exposure have shown varying effectiveness based on timing and method used. Early decontamination significantly reduces the severity of symptoms compared to delayed interventions .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| O,O-Diethyl methylphosphonothioate | 6996-81-2 | Used as an insecticide; differs in ethyl group arrangement. |

| Methylphosphonic acid | 1445-75-0 | Degradation product; less active than this compound. |

| Dimethyl methylphosphonate | 756-79-6 | More volatile; used in chemical synthesis. |

The unique thioether linkage and dual ethyl substitution on phosphorus enhance the biological activity of this compound compared to other organophosphate compounds .

特性

CAS番号 |

108711-97-3 |

|---|---|

分子式 |

C6H15O2PS |

分子量 |

182.22 g/mol |

IUPAC名 |

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |

InChIキー |

ROHZJRLOFLALPG-UHFFFAOYSA-N |

正規SMILES |

CCOP(=O)(CC)SCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。